molecular formula C10H22BNO4 B15150281 Bis(2-hydroxyethyl)amino hydrogen cyclohexylboronate

Bis(2-hydroxyethyl)amino hydrogen cyclohexylboronate

Cat. No.: B15150281
M. Wt: 231.10 g/mol
InChI Key: GPLZJCGTZATHHF-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl)amino hydrogen cyclohexylboronate is an organic compound that features a boronate ester functional group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both boronate and amino groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-hydroxyethyl)amino hydrogen cyclohexylboronate typically involves the reaction of cyclohexylboronic acid with bis(2-hydroxyethyl)amine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)amino hydrogen cyclohexylboronate can undergo various types of chemical reactions, including:

    Oxidation: The boronate group can be oxidized to form boronic acid derivatives.

    Reduction: The compound can be reduced to form borane derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or sodium periodate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Borane derivatives.

    Substitution: Alkylated or acylated amino derivatives.

Scientific Research Applications

Bis(2-hydroxyethyl)amino hydrogen cyclohexylboronate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.

    Industry: The compound is used in the production of polymers and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of bis(2-hydroxyethyl)amino hydrogen cyclohexylboronate involves its interaction with molecular targets through its boronate and amino groups. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful for targeting specific biomolecules. The amino group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-hydroxyethyl)amino hydrogen phenylboronate
  • Bis(2-hydroxyethyl)amino hydrogen methylboronate
  • Bis(2-hydroxyethyl)amino hydrogen ethylboronate

Uniqueness

Bis(2-hydroxyethyl)amino hydrogen cyclohexylboronate is unique due to its cyclohexyl group, which provides steric hindrance and influences its reactivity and binding properties. Compared to its phenyl, methyl, and ethyl counterparts, the cyclohexyl derivative may exhibit different solubility, stability, and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H22BNO4

Molecular Weight

231.10 g/mol

IUPAC Name

[bis(2-hydroxyethyl)amino]oxy-cyclohexylborinic acid

InChI

InChI=1S/C10H22BNO4/c13-8-6-12(7-9-14)16-11(15)10-4-2-1-3-5-10/h10,13-15H,1-9H2

InChI Key

GPLZJCGTZATHHF-UHFFFAOYSA-N

Canonical SMILES

B(C1CCCCC1)(O)ON(CCO)CCO

Origin of Product

United States

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